

Application Notes and Protocols: Tert-Butyl (2-aminoethyl)(ethyl)carbamate in Synthesis

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Compound of Interest

Compound Name: *tert-Butyl (2-aminoethyl)
(ethyl)carbamate*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of complex organic synthesis, particularly in the fields of peptide chemistry and drug discovery, the strategic use of bifunctional building blocks is paramount. **Tert-butyl (2-aminoethyl)(ethyl)carbamate**, also known as N-Boc-N'-ethyl-ethylenediamine, is a valuable, mono-protected diamine that facilitates the controlled, sequential functionalization of molecules. The tert-butyloxycarbonyl (Boc) protecting group on one amine allows for selective reaction at the free secondary amine. Subsequently, the Boc group can be removed under mild acidic conditions, revealing a primary amine for further modification. This differential reactivity is crucial for the construction of intricate molecular architectures, including peptide mimics, branched structures, and various pharmaceutical intermediates.^[1]

This document provides detailed application notes and protocols relevant to the use of N-Boc-protected ethylenediamines as versatile synthetic intermediates. While specific data for the N'-ethyl derivative is limited in published literature, the principles and protocols outlined below for the closely related and widely used N-Boc-ethylenediamine are directly applicable and provide a strong framework for its utilization.

Physicochemical Properties

A summary of the key physicochemical properties of the parent compound, N-Boc-ethylenediamine, is provided below. These properties are expected to be similar for the N'-ethyl analog.

Property	Value	Reference(s)
Molecular Formula	C ₇ H ₁₆ N ₂ O ₂	[2]
Molecular Weight	160.21 g/mol	[2][3]
CAS Number	57260-73-8	[3]
Appearance	Colorless or light yellow liquid/solid	[1][4]
Boiling Point	72-80 °C at 0.1 mm Hg	[4]
Density	1.012 g/mL at 20 °C	[4]
Solubility	Soluble in polar solvents (e.g., water, alcohols, methanol, chloroform)	[1][4]
Storage Conditions	Freeze (< -15 °C) or refrigerate at 2-8°C under an inert atmosphere (Nitrogen)	[2][3]

Core Applications in Synthesis

The unique structure of mono-Boc-protected diamines, including the N'-ethyl variant, makes them highly valuable in several synthetic contexts:

- **Peptide and Peptoid Synthesis:** The free amine can be incorporated into a growing peptide or peptoid chain. The Boc-protected amine in the side chain can then be deprotected on-resin for further functionalization, such as branching, cyclization, or the attachment of labels. [5]
- **Scaffold for Combinatorial Chemistry:** The sequential reactivity of the two amine groups makes it an ideal scaffold for building combinatorial libraries of small molecules for drug screening.

- **Linker in Complex Molecules:** It can serve as a linker to connect different molecular fragments, for instance, in the synthesis of PROTACs or antibody-drug conjugates.[6]
- **Synthesis of Heterocycles:** The diamine structure is a common precursor for the synthesis of various nitrogen-containing heterocyclic compounds.

Reaction Workflow and Principles

The synthetic utility of **tert-Butyl (2-aminoethyl)(ethyl)carbamate** is centered around the orthogonality of the Boc-protected amine and the free secondary amine. A typical workflow is depicted below.

Step 1: Functionalization of Free Amine

Start with
N-Boc-N'-ethyl-ethylenediamine

React with Electrophile 1
at the free secondary amine

Intermediate with one
functionalized amine

Step 2: Deprotection

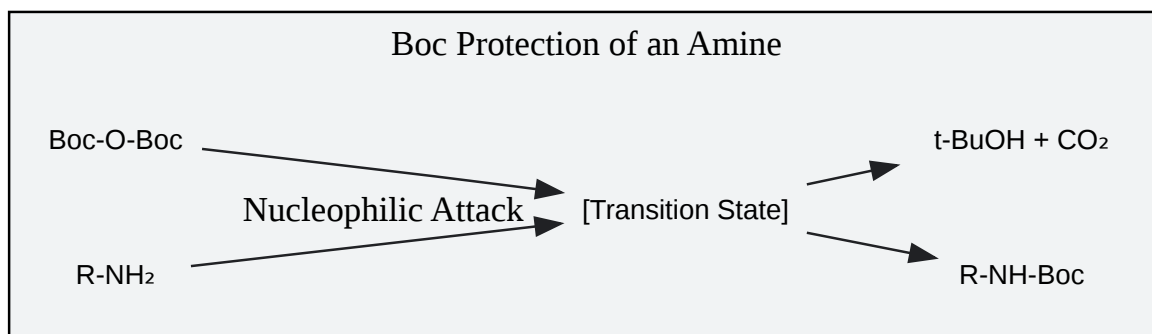
Boc Deprotection
(e.g., TFA)

Intermediate with a
free primary amine

Step 3: Second Functionalization

React with Electrophile 2
at the new primary amine

Final Doubly
Functionalized Product



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